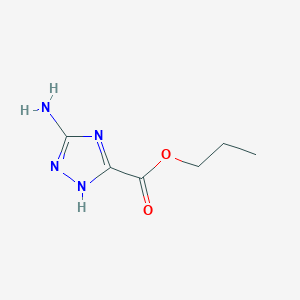

propyl 3-amino-1H-1,2,4-triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and a propyl ester group at the 3-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) can be achieved through various synthetic routes. One common method involves the thermal cyclization of β-acylamidrazones. This process typically requires high temperatures, often exceeding 140°C, and yields can be low, especially for labile β-acyl groups . Another approach involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives are known for their broad-spectrum antimicrobial properties. For instance, compounds derived from this scaffold have been shown to exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

Triazoles are also prominent in antifungal applications. Research indicates that derivatives of propyl 3-amino-1H-1,2,4-triazole-5-carboxylate can inhibit fungal growth effectively. The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes .

Cancer Treatment

Recent studies have explored the potential of triazole compounds in cancer therapy. For example, certain derivatives have been reported to inhibit specific kinases involved in cancer cell proliferation. In vitro studies revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Agricultural Applications

Fungicides and Herbicides

The agricultural sector has increasingly utilized triazole compounds as fungicides and herbicides. This compound has shown efficacy against plant pathogens in various crops. Its application helps in controlling diseases like rust and blight, thereby enhancing crop yield and quality .

Plant Growth Regulators

In addition to fungicidal properties, triazoles can act as plant growth regulators. They influence the hormonal balance in plants, promoting growth and resistance to stress factors such as drought and salinity .

Materials Science Applications

Corrosion Inhibitors

Triazole compounds are also employed as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions helps prevent corrosion processes in various environments .

Polymer Science

In polymer chemistry, triazoles are used to develop new materials with enhanced properties. For instance, they can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that these polymers exhibit better performance when exposed to harsh environmental conditions .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC7384432 | Triazole derivatives showed MIC comparable to antibiotics against E. coli. |

| Cancer Treatment | ACS Journal of Medicinal Chemistry | Induced apoptosis in cancer cells with minimal effects on normal cells. |

| Agricultural Fungicides | Brazilian Journal of Pharmaceutical Sciences | Effective against rust pathogens in crops. |

| Corrosion Inhibition | RSC Advances | Demonstrated effective corrosion prevention for metals. |

| Polymer Development | MDPI Polymers | Enhanced thermal stability in polymer composites containing triazoles. |

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) involves its interaction with molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or interfere with nucleic acid synthesis. For example, triazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) can be compared with other triazole derivatives, such as:

1H-1,2,4-Triazole-3-carboxylic acid: Lacks the amino and ester groups, resulting in different chemical properties and biological activities.

1H-1,2,4-Triazole-3-carboxamide: Contains an amide group instead of an ester, which can influence its reactivity and applications.

1H-1,2,4-Triazole-3-thiol:

The uniqueness of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure

The chemical structure of this compound can be represented as:

This compound features a triazole ring that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis. For instance, triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is vital for maintaining cell membrane integrity. Additionally, studies indicate that this compound may affect various molecular targets involved in cancer and viral infections .

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For example:

- Cell Line Studies : A series of compounds based on the 3-amino-1,2,4-triazole scaffold were synthesized and tested against various cancer cell lines using the XTT assay. The results showed promising anticancer activity with specific derivatives demonstrating enhanced efficacy due to the presence of a bromophenylamino moiety .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2.6 | MCF-7 | 15.8 |

| 4.6 | HeLa | 12.3 |

These findings suggest that modifications at the 3-position significantly influence the anticancer activity of these compounds.

Antiviral Activity

This compound has also been evaluated for antiviral properties. It has shown potential as a neuraminidase inhibitor, which is critical for viral replication:

- In Vitro Studies : Compounds similar to propyl 3-amino-1H-1,2,4-triazole demonstrated IC50 values ranging from 50 µM against various viruses including HSV-1 and VSV .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the triazole ring significantly impacts biological activity. For instance:

- Polar Groups : The introduction of polar groups at the phenyl ring enhances binding affinity and biological efficacy against carbonic anhydrase enzymes .

| Functional Group | Impact on Activity |

|---|---|

| -OH | Increased potency |

| -Br | Enhanced selectivity |

Case Studies

Several case studies highlight the compound's effectiveness in different biological contexts:

- Antitumor Efficacy : A study evaluated the effectiveness of propyl 3-amino derivatives against colorectal cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM .

- Antimicrobial Properties : Research has shown that triazole derivatives exhibit antimicrobial properties against various pathogens, with some compounds achieving MIC values lower than standard antibiotics .

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

propyl 3-amino-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C6H10N4O2/c1-2-3-12-5(11)4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) |

InChI Key |

OUCSWPNQDCEJPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NC(=NN1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.